2-morpholino-8-(2-phenylethynyl)-4H-chromen-4-one
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Overview
Description
2-Morpholin-4-yl-8-phenylethynyl-chromen-4-one is a synthetic organic compound known for its diverse applications in scientific research. It belongs to the class of chromones, which are compounds containing a benzopyran-4-one moiety. This compound is particularly noted for its potential as a pharmacological agent due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Morpholin-4-yl-8-phenylethynyl-chromen-4-one typically involves the reaction of a chromone derivative with morpholine and phenylacetylene. The reaction conditions often include the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and solvents used in the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Morpholin-4-yl-8-phenylethynyl-chromen-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a chromone derivative with additional oxygen-containing functional groups, while reduction might yield a more saturated chromone derivative .
Scientific Research Applications
2-Morpholin-4-yl-8-phenylethynyl-chromen-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and inflammation.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Morpholin-4-yl-8-phenylethynyl-chromen-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it has been shown to inhibit phosphoinositide 3-kinases (PI3Ks), which play a key role in cell signaling pathways. This inhibition can lead to various biological effects, including the modulation of cell growth and survival .
Comparison with Similar Compounds
Similar Compounds
2-Morpholin-4-yl-8-phenylchromen-4-one: This compound is structurally similar but lacks the ethynyl group.
4-(2-Morpholin-4-yl-ethyl)-phenylamine: This compound contains a morpholine ring but differs in its overall structure.
Uniqueness
2-Morpholin-4-yl-8-phenylethynyl-chromen-4-one is unique due to the presence of both the morpholine ring and the phenylethynyl group.
Properties
Molecular Formula |
C21H17NO3 |
---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
2-morpholin-4-yl-8-(2-phenylethynyl)chromen-4-one |
InChI |
InChI=1S/C21H17NO3/c23-19-15-20(22-11-13-24-14-12-22)25-21-17(7-4-8-18(19)21)10-9-16-5-2-1-3-6-16/h1-8,15H,11-14H2 |
InChI Key |
FVCZHPDXMMYSDW-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC(=O)C3=CC=CC(=C3O2)C#CC4=CC=CC=C4 |
Origin of Product |
United States |
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